trans-Sulfo-SMCC

Description

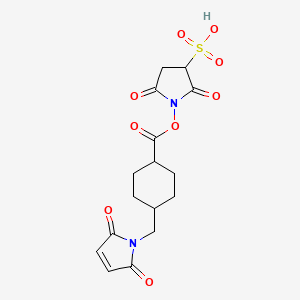

The exact mass of the compound 1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O9S/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26/h5-6,9-11H,1-4,7-8H2,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKVOQKZMBDBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Trans-Sulfo-SMCC Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a heterobifunctional crosslinker widely employed in bioconjugation. We will delve into the core chemical principles, reaction kinetics, stability, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate a thorough understanding.

Core Mechanism of this compound Crosslinking

This compound is a water-soluble crosslinker that facilitates the covalent linkage of two molecules, typically biomolecules, through a two-step sequential reaction. Its heterobifunctional nature is key to its utility, possessing two distinct reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide.[1][2]

Step 1: Amination via the Sulfo-NHS Ester

The first step involves the reaction of the Sulfo-NHS ester with a primary amine (-NH2), commonly found on the side chain of lysine residues in proteins. This reaction, a nucleophilic acyl substitution, forms a stable amide bond and releases N-hydroxysulfosuccinimide as a byproduct.[3][4] The presence of the sulfo group on the NHS ring enhances the water solubility of the crosslinker, allowing the reaction to be performed in aqueous buffers without the need for organic solvents that could denature proteins.[5]

This initial reaction is most efficient in the pH range of 7.2 to 8.5. Below this range, the primary amines are protonated and less nucleophilic, slowing the reaction rate. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall efficiency of the crosslinking.

Step 2: Thiolation via the Maleimide Group

Once the first molecule is activated with the maleimide group, the second step involves the reaction of the maleimide with a sulfhydryl group (-SH), typically from a cysteine residue. This reaction, a Michael addition, forms a stable thioether bond. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. At pH values above 7.5, the maleimide group can also react with primary amines and its hydrolysis rate increases, leading to a loss of specificity.

The cyclohexane ring in the spacer arm of Sulfo-SMCC provides steric hindrance that contributes to the stability of the maleimide group, reducing its rate of hydrolysis compared to linear maleimide crosslinkers. This increased stability allows for the maleimide-activated intermediate to be purified and stored for a period before proceeding with the second reaction.

Quantitative Data Summary

The efficiency and stability of Sulfo-SMCC crosslinking are influenced by several factors. The following tables summarize key quantitative data gathered from various sources.

| Parameter | Value | Conditions | Reference(s) |

| Sulfo-NHS Ester Reaction | |||

| Optimal pH Range | 7.2 - 8.5 | Aqueous buffers | |

| Half-life of Hydrolysis | 4-5 hours | pH 7.0, 0°C | |

| 1 hour | pH 8.0 | ||

| 10 minutes | pH 8.6, 4°C | ||

| Recommended Molar Excess | 5 to 10-fold | Protein concentration: 5-10 mg/mL | |

| 20-fold | Protein concentration: 1-4 mg/mL | ||

| 40 to 80-fold | Protein concentration: <1 mg/mL | ||

| Maleimide Reaction | |||

| Optimal pH Range | 6.5 - 7.5 | Aqueous buffers | |

| Stability of Maleimide-Activated Intermediate | 64 hours | 0.1 M Sodium Phosphate, pH 7, 4°C | |

| Resulting Conjugate | |||

| Amide Bond Stability | Highly stable | Physiological conditions | |

| Thioether Bond Stability | Generally stable, but susceptible to retro-Michael reaction in the presence of high concentrations of other thiols (e.g., glutathione). | Physiological conditions |

Experimental Protocols

A common application of Sulfo-SMCC is the conjugation of an enzyme, such as Horseradish Peroxidase (HRP), to an antibody for use in immunoassays. The following is a detailed methodology for this key experiment.

Antibody-HRP Conjugation using Sulfo-SMCC

This protocol involves a two-step process: first, the activation of HRP with Sulfo-SMCC, and second, the conjugation of the maleimide-activated HRP to a thiolated antibody.

Materials:

-

Horseradish Peroxidase (HRP)

-

Antibody

-

Sulfo-SMCC

-

N-succinimidyl S-acetylthioacetate (SATA)

-

Hydroxylamine-HCl

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5

-

Desalting columns

Methodology:

Part 1: Thiolation of the Antibody

-

Dissolve the Antibody: Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.

-

Introduce Protected Sulfhydryls: Add a 20-fold molar excess of SATA (dissolved in DMSO or DMF) to the antibody solution. Incubate for 30 minutes at room temperature.

-

Deacetylate to Generate Free Thiols: Add hydroxylamine-HCl to a final concentration of 0.5 M to deacetylate the SATA-modified antibody, exposing the free sulfhydryl groups. Incubate for 2 hours at room temperature.

-

Purify the Thiolated Antibody: Immediately purify the thiolated antibody using a desalting column equilibrated with Conjugation Buffer to remove excess reagents.

Part 2: Activation of HRP with Sulfo-SMCC

-

Dissolve HRP: Prepare a 10 mg/mL solution of HRP in Conjugation Buffer.

-

Activate with Sulfo-SMCC: Add a 20-fold molar excess of freshly prepared Sulfo-SMCC to the HRP solution. Incubate for 30-60 minutes at room temperature.

-

Purify the Maleimide-Activated HRP: Remove excess Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

Part 3: Conjugation of Maleimide-Activated HRP to Thiolated Antibody

-

Combine Reactants: Immediately mix the purified maleimide-activated HRP with the purified thiolated antibody in a 1:1 to 4:1 molar ratio (HRP:Antibody).

-

Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Purify the Conjugate: Purify the final antibody-HRP conjugate using size-exclusion chromatography to separate the conjugate from unreacted antibody and HRP.

Visualizations

The following diagrams illustrate the key chemical reactions and workflows described in this guide.

Caption: Reaction scheme for the activation of a primary amine-containing protein with Sulfo-SMCC.

Caption: Reaction scheme for the conjugation of a maleimide-activated protein to a sulfhydryl-containing protein.

Caption: General experimental workflow for a two-step protein-protein conjugation using Sulfo-SMCC.

References

A Technical Guide to the Water Solubility of trans-Sulfo-SMCC in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility of trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a critical parameter for its effective use in bioconjugation and drug development. Understanding the solubility characteristics of this water-soluble crosslinker is paramount for achieving reproducible and efficient conjugation of proteins, peptides, and other biomolecules.

Executive Summary

This compound is a heterobifunctional crosslinker widely used to covalently link molecules containing primary amines with those containing sulfhydryl groups. Its sulfated N-hydroxysuccinimide (NHS) ester group imparts water solubility, a significant advantage over its non-sulfonated counterpart, SMCC, as it allows for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function. This guide details the solubility of this compound in various aqueous environments, the factors influencing its solubility, and protocols for its dissolution and use.

Quantitative Solubility Data

The solubility of this compound in aqueous solutions is a key factor in its handling and utility. While generally cited as being soluble up to approximately 5 mg/mL or 10 mM in water and many common buffers, its solubility is influenced by factors such as salt concentration, pH, and temperature.[1][2] The following tables summarize the available quantitative and qualitative solubility data.

| Solvent/Buffer | Reported Solubility | Conditions | Notes |

| Ultrapure Water | ~5 mg/mL | Room Temperature | Recommended for initial dissolution before dilution into buffers.[3] |

| Aqueous Buffers (general) | ~5 mg/mL (~11.4 mM) | Room Temperature | Solubility decreases with increasing salt concentration. |

| Aqueous Buffers (general) | ~10 mM | Room Temperature | Avoid initial dissolution in buffers with total salt concentration >50 mM. |

| Phosphate Buffered Saline (PBS) | 4.17 mg/mL (9.56 mM) | Required ultrasonic and warming to 60°C for a clear solution. | Highlights the impact of salt concentration on solubility. |

Table 1: Quantitative Solubility of this compound

| Factor | Effect on Solubility | Recommendations and Remarks |

| Salt Concentration | Solubility decreases as salt concentration increases. | For initial dissolution, use ultrapure water or a low salt buffer (≤50 mM total salt). Once dissolved, the solution can be diluted into higher salt buffers like PBS. |

| Temperature | Gentle warming can aid dissolution. | If the solution does not completely dissolve, incubating for several minutes at 50°C or placing the tube under hot running water can help. |

| pH | While not directly impacting solubility to a large extent, pH is critical for the stability of the reactive groups. | For optimal reaction conditions, the NHS ester reacts with primary amines at pH 7.0–9.0, while the maleimide group reacts with sulfhydryl groups at pH 6.5–7.5. |

Table 2: Factors Influencing the Solubility and Stability of this compound

Stability in Aqueous Buffers

The utility of this compound in aqueous solutions is not only determined by its solubility but also by the stability of its reactive moieties: the sulfo-NHS ester and the maleimide group.

-

Sulfo-NHS Ester Stability: The sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with increasing pH. For this reason, it is crucial to use freshly prepared or recently dissolved Sulfo-SMCC solutions for conjugation reactions.

-

Maleimide Group Stability: The maleimide group is more stable than the NHS ester in aqueous solutions. However, it can also undergo hydrolysis at higher pH values, leading to the opening of the maleimide ring and loss of reactivity towards sulfhydryl groups. The maleimide group of Sulfo-SMCC is reported to be stable for 64 hours in 0.1 M sodium phosphate buffer at pH 7 and 4°C. The cyclohexane ring in the spacer arm of Sulfo-SMCC provides additional stability to the maleimide group compared to linear crosslinkers.

Experimental Protocols

Protocol for Dissolving this compound

This protocol provides a standardized method for dissolving this compound to ensure consistent results.

-

Equilibrate to Room Temperature: Before opening the vial, allow the container of Sulfo-SMCC to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can hydrolyze the reagent.

-

Initial Dissolution: For initial dissolution, add ultrapure water or a buffer with a total salt concentration of 50 mM or less. Do not use high-salt buffers like PBS for the initial reconstitution.

-

Vortexing and Warming: After adding the solvent, vortex the vial for a few seconds to ensure thorough mixing. If the Sulfo-SMCC does not fully dissolve, incubate the vial in a 50°C water bath for several minutes or hold it under warm running water.

-

Immediate Use: Use the reconstituted Sulfo-SMCC solution immediately. Do not store the reagent in solution for extended periods, as its reactive groups will hydrolyze. Discard any unused reconstituted reagent.

General Protocol for Determining Aqueous Solubility (Adapted Shake-Flask Method)

This protocol outlines a general procedure for determining the aqueous solubility of this compound in a specific buffer of interest.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial. The exact amount should be enough to ensure that undissolved solid remains.

-

Agitate the vial at a constant temperature (e.g., room temperature, 25°C) for a sufficient period to reach equilibrium (e.g., 24 hours). A shaker or rotator is recommended.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, carefully separate the undissolved solid from the saturated solution. This can be achieved by either:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Filtration: Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm pore size).

-

-

-

Quantification of Solubilized Sulfo-SMCC:

-

Carefully collect the supernatant or filtrate.

-

Determine the concentration of the dissolved Sulfo-SMCC in the clear solution using a suitable analytical method. A common method is to measure the absorbance at a specific wavelength using a UV-Vis spectrophotometer and calculate the concentration based on a standard curve prepared with known concentrations of Sulfo-SMCC in the same buffer. The maleimide group has a characteristic absorbance at around 302 nm.

-

-

Data Analysis:

-

The determined concentration represents the solubility of this compound in that specific buffer under the tested conditions.

-

Visualizing Workflows and Pathways

To further aid in the understanding of this compound's application, the following diagrams illustrate a typical bioconjugation workflow and the chemical reactions involved.

Caption: A typical two-step bioconjugation workflow using this compound.

Caption: Chemical reactions involved in the two-step conjugation process.

Conclusion

The water solubility of this compound is a key feature that facilitates its use in bioconjugation under physiological conditions. By understanding the factors that influence its solubility and stability, and by following proper dissolution and handling protocols, researchers can optimize their conjugation reactions, leading to higher yields and more consistent results. This technical guide provides the essential information for the effective utilization of this compound in a variety of research and development applications.

References

The Crucial Role of the Spacer Arm in Bioconjugation: A Technical Guide to trans-Sulfo-SMCC

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise linking of molecules is paramount. The choice of a crosslinking agent can dictate the success of an experiment, influencing the stability, functionality, and efficacy of the resulting conjugate. Among the arsenal of available crosslinkers, trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) has emerged as a widely used reagent, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This technical guide delves into the core of this compound's utility, focusing on the critical characteristics of its spacer arm: its length and inherent flexibility.

Understanding the Architecture of this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[3][4] The NHS ester readily reacts with primary amines (-NH2) on proteins and other biomolecules to form stable amide bonds.[3] The maleimide group, on the other hand, specifically targets sulfhydryl groups (-SH), forming a stable thioether bond. This dual reactivity allows for the controlled, stepwise conjugation of two different molecules.

The defining feature of this compound, and the focus of this guide, is its spacer arm. This linker region connects the amine-reactive and sulfhydryl-reactive ends and is composed of a cyclohexane ring. This structural element imparts specific properties to the crosslinker that are crucial for its performance.

Quantitative Data Summary

The physical and chemical properties of this compound are well-defined, providing researchers with the necessary parameters for precise experimental design.

| Property | Value | References |

| Spacer Arm Length | 8.3 Å | |

| Molecular Weight | 436.37 g/mol | |

| Chemical Formula | C16H17N2NaO9S | |

| Net Mass Added | 219.09 Da |

The Significance of Spacer Arm Length

The 8.3 Å spacer arm of this compound provides a fixed and relatively short distance between the conjugated molecules. This defined length is advantageous in applications where maintaining a specific spatial relationship between the two entities is critical. For instance, in the creation of antibody-enzyme conjugates for immunoassays, the spacer arm ensures that the enzyme is held at an optimal distance from the antibody to avoid steric hindrance and maintain the biological activity of both proteins.

Spacer Arm Flexibility: A Balance of Stability and Restricted Motion

While the term "flexibility" might imply a high degree of movement, the cyclohexane ring in the spacer arm of this compound confers a significant level of rigidity. Unlike linear polyethylene glycol (PEG) spacers that offer greater conformational freedom, the chair conformation of the cyclohexane ring restricts the bond rotation. This inherent stability is a key feature, as it decreases the rate of hydrolysis of the maleimide group compared to crosslinkers lacking this ring structure. This enhanced stability allows for the maleimide-activated protein to be lyophilized and stored for later use.

The "trans" configuration of the substituents on the cyclohexane ring further contributes to this rigidity, locking the spacer arm into a more defined spatial orientation. This structural constraint can be beneficial in preventing unwanted interactions between the conjugated molecules or with the surrounding microenvironment.

Experimental Protocols

The following are detailed protocols for the use of this compound in a typical two-step conjugation process.

Protocol 1: Activation of an Amine-Containing Protein with Sulfo-SMCC

This procedure describes the initial step of creating a maleimide-activated protein.

Materials:

-

Protein containing primary amines (e.g., antibody)

-

This compound

-

Conjugation Buffer: Amine-free and sulfhydryl-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5.

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the Sulfo-SMCC in the Conjugation Buffer. A 10- to 50-fold molar excess of the crosslinker over the protein is typically recommended, though the optimal ratio should be determined empirically.

-

Reaction: Add the freshly prepared Sulfo-SMCC solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer for the subsequent conjugation step (e.g., a phosphate buffer at pH 6.5-7.5).

Protocol 2: Conjugation of the Maleimide-Activated Protein to a Sulfhydryl-Containing Molecule

This protocol details the second step, where the activated protein is conjugated to a molecule bearing a free sulfhydryl group.

Materials:

-

Maleimide-activated protein (from Protocol 1)

-

Sulfhydryl-containing molecule (e.g., a peptide or a small molecule drug)

-

Conjugation Buffer: Phosphate buffer, pH 6.5-7.5.

-

(Optional) Quenching Reagent: A solution of free cysteine or β-mercaptoethanol.

Procedure:

-

Molecule Preparation: Dissolve the sulfhydryl-containing molecule in the Conjugation Buffer. If necessary, reduce any disulfide bonds to generate free sulfhydryls using a reducing agent like TCEP or DTT, followed by removal of the reducing agent.

-

Conjugation Reaction: Add the sulfhydryl-containing molecule to the solution of the maleimide-activated protein. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature at pH 6.5-7.5.

-

Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent can be added.

-

Purification: Purify the final conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.

Visualizing the Process: Workflows and Pathways

To better illustrate the chemical reactions and experimental workflows, the following diagrams are provided.

Caption: Two-step conjugation reaction scheme using this compound.

Caption: General experimental workflow for bioconjugation with this compound.

Caption: Logical relationship of spacer arm properties to conjugate characteristics.

References

An In-depth Technical Guide to the Reactivity of trans-Sulfo-SMCC with Primary Amines and Sulfhydryls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a heterobifunctional crosslinker widely employed in bioconjugation. The document details the reaction chemistry with primary amines and sulfhydryls, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visualizations of the core concepts.

Core Concepts: Reaction Chemistry of this compound

This compound contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group, enabling the covalent conjugation of molecules containing primary amines and sulfhydryls, respectively.[1][2][3] The inclusion of a sulfonate group on the NHS ring renders the molecule water-soluble, a significant advantage over its non-sulfonated counterpart (SMCC) as it allows for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function.[4][5]

The reaction proceeds in a two-step manner. First, the NHS ester reacts with a primary amine to form a stable amide bond. Subsequently, the maleimide group reacts with a sulfhydryl group to form a stable thioether bond. The cyclohexane ring in the spacer arm of Sulfo-SMCC provides stability to the maleimide group, reducing the rate of hydrolysis compared to linear spacer arms and allowing for the possibility of lyophilizing and storing maleimide-activated molecules for later use.

Reaction with Primary Amines

The NHS ester of Sulfo-SMCC reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, via nucleophilic acyl substitution. This reaction is typically carried out in a pH range of 7.0 to 9.0. A competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH. Therefore, the reaction is often performed at a pH of 7.2-7.5 to balance the reaction rate with the stability of the crosslinker.

Reaction with Sulfhydryls

The maleimide group of Sulfo-SMCC reacts specifically with sulfhydryl groups, such as the side chain of a cysteine residue, to form a stable thioether linkage. This reaction is most efficient at a pH range of 6.5 to 7.5. At pH values above 7.5, the maleimide group can also react with primary amines and its hydrolysis to a non-reactive maleamic acid is accelerated.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the reactivity of this compound.

| Parameter | Value | References |

| Molecular Weight | 436.37 g/mol | |

| Spacer Arm Length | 8.3 Å | |

| Solubility | Soluble in water and aqueous buffers up to ~10 mM |

| Reaction | Optimal pH Range | Competing Reactions |

| NHS Ester with Primary Amine | 7.0 - 9.0 | Hydrolysis of NHS ester (rate increases with pH) |

| Maleimide with Sulfhydryl | 6.5 - 7.5 | Reaction with primary amines and hydrolysis of maleimide group at pH > 7.5 |

| Condition | Stability | References |

| Maleimide group in 0.1 M sodium phosphate buffer, pH 7 at 4°C | Stable for 64 hours | |

| Sulfo-SMCC at pH 7, 30°C | No decomposition within 6 hours |

Experimental Protocols

The following are generalized protocols for the two-step conjugation of two proteins using this compound. It is crucial to note that these protocols should be optimized for each specific application.

Materials

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM sodium chloride). Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls. Adding 1-5 mM EDTA can help prevent disulfide bond formation.

-

Quenching Solution (optional): 1 M Tris, pH 7.5 or glycine for the NHS ester reaction; free cysteine for the maleimide reaction.

-

Desalting columns

Protocol 1: Activation of Amine-Containing Protein

-

Prepare Protein-NH2 : Dissolve the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL.

-

Prepare Sulfo-SMCC Solution : Immediately before use, dissolve Sulfo-SMCC in water or the conjugation buffer to a concentration of 5-12 mM (2-5 mg/mL). If solubility is an issue in high salt buffers, dissolve in water first and then add to the protein solution. Gentle warming (40-50°C) can aid dissolution.

-

Reaction : Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution. The optimal molar excess depends on the protein concentration and should be determined empirically.

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Removal of Excess Crosslinker : Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer. This step is critical to prevent the formation of homodimers in the subsequent step.

Protocol 2: Conjugation to Sulfhydryl-Containing Protein

-

Prepare Protein-SH : Ensure the sulfhydryl-containing protein is in a reduced state. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent. Dissolve the reduced protein in the conjugation buffer.

-

Conjugation Reaction : Mix the maleimide-activated Protein-NH2 (from Protocol 1) with the Protein-SH. The molar ratio of the two proteins should be optimized for the desired final conjugate.

-

Incubation : Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

-

Quenching (Optional) : To stop the reaction, add a quenching reagent such as free cysteine to react with any unreacted maleimide groups.

-

Purification : Purify the final conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted proteins and byproducts.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Reaction mechanism of this compound.

Caption: Experimental workflow for protein conjugation.

References

- 1. store.sangon.com [store.sangon.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 4. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), 50 mg - FAQs [thermofisher.com]

- 5. cyanagen.com [cyanagen.com]

Stability and Hydrolysis of trans-Sulfo-SMCC in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and hydrolysis of the heterobifunctional crosslinker, trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). Understanding these properties is critical for its effective use in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other protein-biomolecule conjugates. This document details the factors influencing the stability of its reactive moieties, provides available quantitative data, outlines experimental protocols for its use and analysis, and visualizes key chemical processes.

Introduction to this compound

This compound is a widely used crosslinking reagent that facilitates the covalent conjugation of molecules containing primary amines with molecules containing sulfhydryl groups.[1][2][3] It possesses two reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a cyclohexane spacer arm. The sulfonate group on the succinimide ring imparts water solubility to the molecule, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function.[2][4]

The cyclohexane ring in the spacer arm provides stability to the maleimide group, reducing its rate of hydrolysis compared to linkers without this feature. This enhanced stability allows for the preparation and even lyophilization of maleimide-activated intermediates for subsequent conjugation steps.

Chemical Stability and Hydrolysis of Reactive Groups

The utility of this compound is dictated by the relative stability of its two reactive ends, the NHS ester and the maleimide. Both groups are susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce crosslinking efficiency.

NHS Ester Stability and Hydrolysis

The NHS ester of Sulfo-SMCC reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds. This reaction is most efficient at a pH range of 7-9. However, the NHS ester is also prone to hydrolysis, which increases with increasing pH. In aqueous solutions, the rate of NHS ester hydrolysis is a significant competing reaction. For this reason, it is crucial to use freshly prepared Sulfo-SMCC solutions and to perform the amine-coupling step promptly. Long-term storage of Sulfo-SMCC in solution is not recommended due to the susceptibility of the NHS-ester to hydrolysis.

Maleimide Stability and Hydrolysis

The maleimide group of Sulfo-SMCC reacts specifically with sulfhydryl groups (thiols), for instance from cysteine residues, to form a stable thioether bond. This reaction is most effective in the pH range of 6.5-7.5. At pH values above 7.5, the maleimide group not only begins to slowly hydrolyze but can also react with primary amines, leading to a loss of specificity.

The hydrolysis of the maleimide ring results in the formation of a non-reactive maleamic acid, rendering the crosslinker incapable of reacting with sulfhydryl groups. The stability of the maleimide group in Sulfo-SMCC is notably higher than that of the NHS ester and is enhanced by the presence of the cyclohexane spacer.

Quantitative Stability Data

| Parameter | Condition | Stability/Observation | Reference(s) |

| Maleimide Group Stability | 0.1 M Sodium Phosphate, pH 7.0, 4°C | Stable for 64 hours | |

| Maleimide Group Stability | pH 7.0, 30°C | No decomposition observed within 6 hours | |

| NHS Ester Reaction pH | - | Optimal range: 7-9 | |

| Maleimide Reaction pH | - | Optimal range: 6.5-7.5 | |

| Maleimide Hydrolysis | pH > 7.5 | Increased rate of hydrolysis | |

| NHS Ester Hydrolysis | Increasing pH | Increased rate of hydrolysis |

Table 1: Stability of this compound Reactive Groups

| Property | Value/Description | Reference(s) |

| Molecular Weight | 436.37 g/mol | |

| Spacer Arm Length | 8.3 Å | |

| Solubility | Soluble up to ~10 mM in water and many common buffers. Solubility decreases with increasing salt concentration. | |

| Storage (Solid) | Store desiccated at -20°C. Stable for one year. |

Table 2: Physicochemical Properties of this compound

Experimental Protocols

General Two-Step Crosslinking Protocol

A common application of Sulfo-SMCC is the two-step conjugation of two proteins, for example, an antibody and an enzyme.

Materials:

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls.

-

Desalting columns

Procedure:

-

Preparation of Reagents:

-

Equilibrate the Sulfo-SMCC vial to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of Sulfo-SMCC in water or a low-salt buffer (e.g., 50 mM sodium phosphate) immediately before use. Sulfo-SMCC does not dissolve well in buffers with high salt concentrations (>50 mM).

-

Prepare Protein-NH2 and Protein-SH in the Conjugation Buffer.

-

-

Step 1: Maleimide Activation of Protein-NH2

-

Add a 10- to 50-fold molar excess of Sulfo-SMCC to the Protein-NH2 solution. The optimal molar excess depends on the protein concentration and should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the quenching of the sulfhydryl groups on the second protein.

-

-

Step 2: Conjugation with Protein-SH

-

Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution.

-

Incubate for 30 minutes at room temperature or 2 hours at 4°C.

-

The reaction can be quenched by adding a sulfhydryl-containing compound like cysteine or β-mercaptoethanol.

-

Monitoring Maleimide Hydrolysis

The hydrolysis of the maleimide group can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 300 nm, as the resulting maleamic acid does not absorb at this wavelength.

Protocol Outline:

-

Prepare a solution of Sulfo-SMCC or a maleimide-activated protein in the buffer of interest.

-

Measure the initial absorbance at ~300 nm using a UV-Vis spectrophotometer.

-

Incubate the solution under the desired conditions (e.g., specific pH and temperature).

-

Periodically measure the absorbance at ~300 nm over time.

-

The rate of hydrolysis can be determined from the decrease in absorbance.

Mandatory Visualizations

Two-Step Conjugation Workflow using Sulfo-SMCC

Caption: Workflow for the two-step conjugation of proteins using this compound.

Hydrolysis of Sulfo-SMCC Reactive Groups

Caption: Competing hydrolysis reactions of the NHS ester and maleimide groups of Sulfo-SMCC.

Maleimide Reaction vs. Hydrolysis

Caption: The desired conjugation reaction of the maleimide group versus its competing hydrolysis.

Conclusion

The stability and hydrolysis of this compound are critical parameters that dictate the success of bioconjugation experiments. The NHS ester is more labile and susceptible to hydrolysis, especially at higher pH, necessitating the use of freshly prepared solutions. The maleimide group, stabilized by the cyclohexane ring, is more robust but will also hydrolyze at pH values above 7.5. By carefully controlling the reaction conditions, particularly pH and reaction time, and by following a two-step conjugation protocol with an intermediate purification step, researchers can effectively utilize this compound to generate stable and specific biomolecule conjugates for a wide range of applications in research and drug development.

References

A Deep Dive into trans-Sulfo-SMCC: A Technical Guide to its Stereochemistry, Reactivity, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) is a cornerstone heterobifunctional crosslinker in the field of bioconjugation, enabling the covalent linkage of amine- and sulfhydryl-containing biomolecules. This technical guide delves into the critical aspects of Sulfo-SMCC, with a particular focus on the stereochemistry of its cyclohexane ring and the implications for its reactivity and stability. The commercially available and widely utilized form of this crosslinker possesses a trans configuration of its 1,4-disubstituted cyclohexane ring. This document will elucidate why the trans-isomer is the preferred configuration, detail its reaction kinetics and stability, and provide comprehensive experimental protocols for its application in key areas such as antibody-drug conjugation.

The Stereochemical Advantage of trans-Sulfo-SMCC

The Sulfo-SMCC molecule contains a cyclohexane ring that is substituted at the 1 and 4 positions with the N-hydroxysuccinimide (NHS) ester and the maleimidomethyl group, respectively. This substitution can result in two diastereomeric isomers: cis and trans. The commercially available Sulfo-SMCC is the trans-isomer[1][2].

The preference for the trans-isomer is rooted in fundamental principles of conformational analysis of cyclohexane rings. The chair conformation is the most stable arrangement for a cyclohexane ring. In a 1,4-disubstituted cyclohexane, the substituents can occupy either axial or equatorial positions.

-

trans-Isomer: In the trans configuration, both substituents can simultaneously occupy the more stable equatorial positions. This arrangement minimizes steric hindrance and results in a lower overall energy state, making the trans-isomer the thermodynamically more stable product[3][4].

-

cis-Isomer: In the cis configuration, one substituent must be in an axial position while the other is equatorial. The axial substituent experiences greater steric clashes with the other axial hydrogens on the ring, leading to higher conformational energy and reduced stability compared to the trans-diequatorial conformer[5].

This inherent stability of the trans-isomer is the primary reason for its exclusive use in bioconjugation applications. A more stable crosslinker ensures greater purity, easier characterization, and more reliable and reproducible conjugation outcomes.

Reactivity and Stability of this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can be selectively targeted to different functional groups on biomolecules.

Amine-Reactive Sulfo-NHS Ester

The sulfated N-hydroxysuccinimide (Sulfo-NHS) ester group reacts specifically with primary amines (-NH₂) to form stable amide bonds. This reaction is typically carried out in a pH range of 7-9. The rate of this reaction, as well as the competing hydrolysis of the Sulfo-NHS ester, increases with higher pH. The addition of the sulfo group on the NHS ring renders the molecule water-soluble, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that could denature proteins.

Sulfhydryl-Reactive Maleimide

The maleimide group reacts with sulfhydryl (thiol, -SH) groups to form a stable thioether bond. This reaction is highly specific for sulfhydryls within a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with amines, and its rate of hydrolysis increases. The cyclohexane ring in the spacer arm of this compound contributes to the stability of the maleimide group, reducing its rate of hydrolysis compared to crosslinkers with a more flexible spacer. This enhanced stability allows for the maleimide-activated protein to be potentially lyophilized and stored for later use.

Quantitative Data on Reactivity and Stability

| Parameter | Value/Condition | Reference |

| Sulfo-NHS Ester Reactivity | ||

| Optimal pH for Amine Reaction | 7.0 - 9.0 | |

| Competing Reaction | Hydrolysis, rate increases with pH | |

| Maleimide Reactivity | ||

| Optimal pH for Sulfhydryl Reaction | 6.5 - 7.5 | |

| Maleimide Stability (post-amine reaction) | Stable for 64 hours in 0.1 M sodium phosphate buffer, pH 7 at 4°C | |

| Competing Reactions at pH > 7.5 | Reaction with amines, increased hydrolysis | |

| General Properties | ||

| Molecular Weight | 436.37 g/mol | |

| Spacer Arm Length | 8.3 Å | |

| Water Solubility | Soluble up to ~10 mM in water and common buffers |

Applications of this compound

The unique properties of this compound make it a versatile tool for a wide range of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the development of ADCs. In this context, the crosslinker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The typical workflow involves a two-step process:

-

The antibody is first reacted with an excess of this compound to introduce maleimide groups onto its surface via reaction with lysine residues.

-

After removing the excess crosslinker, the maleimide-activated antibody is then reacted with a sulfhydryl-containing drug or a drug-linker construct.

This method allows for the creation of targeted cancer therapies with enhanced efficacy and reduced off-target toxicity.

Protein-Protein Crosslinking

This compound is widely used to create stable conjugates between two different proteins. For instance, an enzyme can be conjugated to an antibody for use in immunoassays like ELISA. The two-step reaction strategy prevents the formation of unwanted homodimers of the proteins.

Immobilization of Biomolecules

Proteins, peptides, and other biomolecules can be immobilized onto surfaces or beads that have been functionalized with either amine or sulfhydryl groups. This is useful for applications such as affinity chromatography, biosensors, and diagnostic assays.

Experimental Protocols

General Two-Step Crosslinking Protocol

This protocol provides a general framework for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

Materials:

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.

-

This compound

-

Protein-NH₂

-

Molecule-SH

-

Desalting columns

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in water or 50 mM sodium phosphate buffer immediately before use.

-

Prepare Protein-NH₂ in the conjugation buffer.

-

-

Activation of Protein-NH₂:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH₂ solution. The optimal molar excess depends on the concentration of the protein and should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted this compound using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent the maleimide end of the free crosslinker from reacting with Molecule-SH.

-

-

Conjugation to Molecule-SH:

-

Immediately add the maleimide-activated Protein-NH₂ to the Molecule-SH.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

The final conjugate can be purified from excess Molecule-SH and other byproducts using size-exclusion chromatography or dialysis.

-

Protocol for Antibody-Drug Conjugation (ADC)

Materials:

-

Monoclonal Antibody (mAb)

-

Sulfhydryl-containing cytotoxic drug

-

Reduction Buffer: PBS with 5-10 mM EDTA

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer: PBS, pH 7.2-7.5

-

This compound

-

Desalting columns

Procedure:

-

Antibody Reduction (if necessary):

-

If conjugating to native cysteines in the antibody hinge region, partially reduce the interchain disulfide bonds.

-

Incubate the mAb with a controlled molar excess of DTT or TCEP in reduction buffer for 1-2 hours at 37°C.

-

Remove the reducing agent using a desalting column equilibrated with conjugation buffer.

-

-

Activation of a Carrier Protein (if using a drug-linker construct):

-

Follow the "Activation of Protein-NH₂" and "Removal of Excess Crosslinker" steps from the general protocol to activate a carrier protein with this compound.

-

-

Conjugation:

-

If conjugating directly to the reduced antibody, add a molar excess of the sulfhydryl-containing drug to the reduced and desalted antibody.

-

If using a maleimide-activated carrier, add the reduced antibody to the activated carrier.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under gentle agitation.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like N-acetyl-L-cysteine.

-

Purify the ADC using chromatography techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Visualizing Workflows and Pathways

Logical Workflow for Two-Step Bioconjugation```dot

Caption: The two-step reaction pathway of this compound.

Conclusion

This compound remains an indispensable tool in the bioconjugation toolbox. Its preference in the trans configuration is dictated by the principles of stereochemistry, which confer greater stability and predictability in its synthesis and application. The dual reactivity of its Sulfo-NHS ester and maleimide groups, combined with its water solubility, allows for the efficient and specific creation of a wide array of biomolecular conjugates. A thorough understanding of its reactivity, stability, and the practical aspects of its use, as outlined in this guide, is essential for researchers and drug developers aiming to leverage this powerful crosslinker for innovative solutions in medicine and biotechnology.

References

- 1. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), 50 mg - FAQs [thermofisher.com]

- 2. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. fiveable.me [fiveable.me]

- 5. spcmc.ac.in [spcmc.ac.in]

The Guardian of the Linkage: Unveiling the Role of the Cyclohexane Ring in trans-Sulfo-SMCC Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the stability of the linkage between a biomolecule and its payload is paramount. For researchers crafting antibody-drug conjugates (ADCs), protein-protein conjugates, or other targeted therapeutics, the choice of a crosslinker can dictate the success or failure of their endeavors. Among the plethora of available reagents, trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) has emerged as a widely used heterobifunctional crosslinker. Its popularity stems not only from its ability to efficiently couple amine- and sulfhydryl-containing molecules but also from a key structural feature that enhances its stability: the cyclohexane ring.

This technical guide delves into the critical role of the cyclohexane ring in the stability of this compound, providing a comprehensive resource for scientists seeking to understand and optimize their bioconjugation strategies. We will explore the chemical underpinnings of its stability, present quantitative data on maleimide hydrolysis, and provide detailed experimental protocols for assessing conjugate stability.

The Chemical Foundation of Stability: A Tale of Two Rings

This compound is comprised of three key functional components: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester, a maleimide group, and a cyclohexane ring spacer. The Sulfo-NHS ester provides water solubility and reacts with primary amines on proteins and other biomolecules to form stable amide bonds. The maleimide group, on the other hand, specifically reacts with sulfhydryl groups, typically from cysteine residues, to form a covalent thioether bond.

The stability of the maleimide group itself is a critical consideration. In aqueous solutions, particularly at neutral to alkaline pH, the maleimide ring is susceptible to hydrolysis, rendering it inactive and unable to react with sulfhydryl groups. This hydrolysis is a competing reaction that can significantly reduce conjugation efficiency.

This is where the cyclohexane ring plays its crucial role. Positioned between the maleimide and the carboxyl group, the cyclohexane ring imparts a degree of steric hindrance and alters the electronic environment around the maleimide. This has a direct impact on the rate of hydrolysis of the maleimide group. Compared to similar crosslinkers that lack this cyclic structure, the cyclohexane ring in SMCC and its sulfonated analog, Sulfo-SMCC, decreases the rate of maleimide hydrolysis.[1][2][3][4] This enhanced stability is a significant advantage, as it allows for the preparation and even lyophilization of maleimide-activated proteins for later use without significant loss of reactivity.[2]

The stabilizing effect of the cyclohexane ring is attributed to its rigid, non-polar nature, which is thought to shield the electrophilic double bond of the maleimide from nucleophilic attack by water or hydroxide ions. While the primary amine-reactive NHS ester moiety is inherently more labile in aqueous solutions, the maleimide group of SMCC and Sulfo-SMCC exhibits unusual stability at a pH up to 7.5.

The Fate of the Maleimide-Thiol Adduct: A Balancing Act

Upon successful conjugation of the maleimide to a thiol group, a thiosuccinimide linkage is formed. However, the story of stability does not end here. The thiosuccinimide adduct itself is subject to two competing pathways in a physiological environment:

-

Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide. In the presence of other thiols, such as glutathione in the bloodstream, this can lead to "thiol exchange," where the payload is transferred to other molecules, resulting in off-target effects and reduced efficacy.

-

Hydrolysis of the Succinimide Ring: The succinimide ring of the thioether adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This hydrolyzed product is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in a stable form.

The overall stability of the bioconjugate is therefore a delicate balance between these two competing reactions. The structure of the N-substituent on the maleimide plays a critical role in influencing the rate of this stabilizing hydrolysis.

Quantitative Insights into Maleimide Stability

While the qualitative stabilizing effect of the cyclohexane ring is well-documented in product literature, direct quantitative comparisons with analogous linear linkers are sparse in peer-reviewed publications. However, extensive research has been conducted on the influence of various N-substituents on the hydrolysis rate of the resulting thiosuccinimide adduct. This data provides valuable insights into the chemical principles governing stability.

The rate of hydrolysis of the succinimide ring is significantly influenced by the electronic properties of the N-substituent. Electron-withdrawing groups on the N-substituent have been shown to accelerate the rate of hydrolysis, leading to a more rapid formation of the stable, ring-opened product. This has led to the development of "self-hydrolyzing" or "stabilized" maleimides for bioconjugation.

Below is a summary of the half-lives of different N-substituted maleimide-thiol adducts, illustrating the impact of the N-substituent on the rate of stabilizing hydrolysis.

| N-Substituent of Maleimide | Half-life (t½) of Thiosuccinimide Hydrolysis | Reference |

| N-Alkyl (e.g., N-ethylmaleimide) | ~27 hours (at pH 7.4, 37°C) | |

| N-Aryl (e.g., N-phenylmaleimide) | ~1.5 hours (at pH 7.4, 37°C) | |

| N-Aryl with electron-withdrawing group (e.g., N-fluorophenylmaleimide) | ~0.7 hours (at pH 7.4, 37°C) |

Visualizing the Molecular Interactions and Processes

To better understand the concepts discussed, the following diagrams illustrate the key chemical structures, reactions, and experimental workflows.

References

An In-depth Technical Guide to the Membrane Permeability of trans-Sulfo-SMCC Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the membrane permeability of the trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker. A critical understanding of its ability to cross the cell membrane is paramount for its effective application in bioconjugation, protein interaction studies, and the development of targeted therapeutics.

Core Concept: Membrane Impermeability

The defining characteristic of this compound is its impermeability to the cell membrane . This property is attributed to the presence of a negatively charged sulfonate group (-SO₃⁻) on its N-hydroxysuccinimide (NHS) ester ring. This functional group renders the molecule highly water-soluble and prevents its passive diffusion across the hydrophobic lipid bilayer of the cell membrane. In contrast, its non-sulfonated counterpart, SMCC, is lipid-soluble and can readily cross cell membranes.[1][2] This fundamental difference dictates the specific applications for which each crosslinker is suited. Sulfo-SMCC is the reagent of choice for exclusively labeling and crosslinking proteins on the outer surface of the cell.[3]

Chemical Properties and Reaction Mechanism

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: a sulfo-NHS ester and a maleimide group, connected by a cyclohexane spacer arm.[4][5]

-

Sulfo-NHS Ester: Reacts with primary amines (-NH₂) found in the side chains of lysine residues and the N-terminus of proteins to form stable amide bonds. This reaction is most efficient at a pH range of 7-9.

-

Maleimide: Reacts specifically with sulfhydryl groups (-SH) present in the side chains of cysteine residues to form a stable thioether bond. This reaction is optimal at a pH range of 6.5-7.5.

The cyclohexane ring in the spacer arm provides stability to the maleimide group, reducing its hydrolysis rate in aqueous solutions and allowing for sequential crosslinking reactions.

Quantitative Data Summary

While direct quantitative data on the negligible permeability of this compound is not extensively published due to its widely accepted impermeability, the following table summarizes the key characteristics and expected experimental outcomes that underscore this property.

| Property | This compound | SMCC (for comparison) | Reference |

| Water Solubility | High | Low (requires organic solvent) | |

| Membrane Permeability | No | Yes | |

| Primary Application | Cell-surface protein labeling | Intracellular and extracellular protein labeling | |

| Expected Outcome in a Comparative Labeling Experiment | Labeling of extracellular domains of membrane proteins and secreted proteins. No labeling of cytosolic proteins. | Labeling of both extracellular and intracellular proteins. | Inferred from properties |

Experimental Protocol: Comparative Analysis of Membrane Permeability

To experimentally verify the membrane impermeability of this compound, a comparative labeling study using both Sulfo-SMCC and its membrane-permeable analog, SMCC, can be performed.

Objective: To demonstrate that Sulfo-SMCC selectively labels cell surface proteins, while SMCC labels both cell surface and intracellular proteins.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

This compound

-

SMCC

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot apparatus and reagents

-

Primary antibodies against a known cell surface protein and a known cytosolic protein

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Chemiluminescent substrate

Methodology:

-

Cell Culture: Culture cells to a sufficient density in appropriate culture vessels.

-

Crosslinker Preparation:

-

Dissolve Sulfo-SMCC in aqueous buffer (e.g., PBS) to the desired final concentration.

-

Dissolve SMCC in DMSO to create a stock solution, then dilute to the final concentration in PBS.

-

-

Cell Treatment:

-

Wash cells with ice-cold PBS to remove media components.

-

Incubate one set of cells with the Sulfo-SMCC solution and another set with the SMCC solution for 30-60 minutes at 4°C to minimize endocytosis. Include a control group of untreated cells.

-

-

Quenching: Quench the crosslinking reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine).

-

Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for a cell surface protein and a cytosolic protein.

-

Incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

Expected Results:

-

In the Sulfo-SMCC treated cells, a shift in the molecular weight (indicating crosslinking) will be observed for the cell surface protein, but not for the cytosolic protein.

-

In the SMCC treated cells, a molecular weight shift will be observed for both the cell surface and the cytosolic proteins.

-

The untreated control cells will show no molecular weight shift for either protein.

Mandatory Visualizations

Caption: Workflow for comparing the membrane permeability of Sulfo-SMCC and SMCC.

Caption: Using Sulfo-SMCC to study cell surface receptor interactions in a signaling pathway.

References

Methodological & Application

Application Notes: trans-Sulfo-SMCC for Antibody-Protein Conjugation

Introduction

The covalent conjugation of proteins to antibodies is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics, advanced diagnostics, and powerful research reagents.[][2][3] A successful conjugation strategy requires a linker molecule that is stable, specific, and efficient. trans-Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (trans-Sulfo-SMCC) is a heterobifunctional crosslinker widely used for this purpose.[4][5]

This compound contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts specifically with primary amines (-NH₂), such as the side chain of lysine residues found abundantly on antibodies, to form a stable amide bond. The maleimide group reacts with sulfhydryl groups (-SH), also known as thiols, to form a stable thioether bond. This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.

A key feature of Sulfo-SMCC is the sulfonate group on its NHS ring, which renders the molecule water-soluble, eliminating the need for organic solvents like DMSO or DMF that can be detrimental to protein stability. The cyclohexane ring in the spacer arm enhances the stability of the maleimide group, reducing its hydrolysis rate and allowing for the preparation of maleimide-activated intermediates that can be stored for later use. These properties make this compound an ideal reagent for researchers, scientists, and drug development professionals seeking to create stable and well-defined antibody-protein conjugates.

Chemical Reaction and Experimental Workflow

The conjugation process using this compound is typically performed in a two-step manner to ensure specificity and control over the final product.

Step 1: Antibody Activation The process begins by reacting the antibody, which is rich in primary amines on its lysine residues, with an excess of this compound. The NHS ester end of the crosslinker forms a covalent amide bond with the antibody.

Step 2: Conjugation to Protein After removing the excess, unreacted crosslinker, the maleimide-activated antibody is introduced to the protein of interest, which must possess a free sulfhydryl group. The maleimide group on the activated antibody specifically reacts with the protein's sulfhydryl group to form a stable thioether bond, completing the conjugation.

The underlying chemical reactions for this process are illustrated below. The NHS ester reacts with a primary amine on the antibody, releasing N-hydroxysulfosuccinimide. Subsequently, the maleimide group on the linker-activated antibody reacts with a sulfhydryl group from a cysteine residue on the target protein.

References

Application Notes and Protocols for trans-Sulfo-SMCC in Bioconjugation

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (trans-Sulfo-SMCC) is a water-soluble, heterobifunctional crosslinker essential for the covalent conjugation of biomolecules.[1][2][3] Its structure features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][4] This dual functionality allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers. The NHS ester reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds, while the maleimide group specifically targets sulfhydryl groups (e.g., on cysteine residues) to create stable thioether bonds.

The "sulfo" group enhances the water solubility of the molecule, enabling conjugation reactions to be performed in aqueous buffers without the need for organic solvents that could potentially denature proteins. Furthermore, the cyclohexane ring in the spacer arm increases the stability of the maleimide group, reducing its susceptibility to hydrolysis and allowing for the preparation of maleimide-activated intermediates that can be stored for later use. These characteristics make this compound a widely used reagent in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and the immobilization of proteins onto surfaces.

Chemical Reaction Mechanism

The bioconjugation process using this compound follows a two-step reaction pathway. First, the NHS ester of this compound reacts with primary amines on the first protein (Protein 1), forming a stable amide linkage. In the second step, the maleimide group of the now-activated Protein 1 reacts with free sulfhydryl groups on the second protein (Protein 2), resulting in a stable thioether bond and the formation of the desired conjugate.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of crosslinker to protein, pH, and incubation time. The following tables provide a summary of key quantitative parameters for using this compound.

Table 1: Recommended Molar Excess of this compound for Protein Activation

| Protein Concentration | Recommended Molar Excess (Crosslinker:Protein) |

| < 1 mg/mL | 40-80 fold |

| 1-2 mg/mL | > 20 fold |

| > 2 mg/mL | 10-50 fold |

Table 2: Reaction Conditions for this compound Conjugation

| Reaction Step | Parameter | Recommended Range | Notes |

| Step 1: Amine Reaction | pH | 7.0 - 9.0 | Optimal pH is typically 7.2-7.5 to balance NHS ester reactivity and maleimide stability. |

| Incubation Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | ||

| Step 2: Sulfhydryl Reaction | pH | 6.5 - 7.5 | |

| Incubation Time | 1-2 hours at Room Temperature | Can be extended overnight if necessary. |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 436.37 g/mol |

| Spacer Arm Length | 8.3 Å |

| Solubility | Water soluble up to ~5 mg/mL or ~10 mM. Solubility decreases with increasing salt concentration. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical two-step bioconjugation reaction using this compound.

Materials and Reagents:

-

This compound

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl). Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.

-

Desalting columns (e.g., spin columns)

-

Reducing agent (if Protein-SH has disulfide bonds), e.g., TCEP or DTT.

Experimental Workflow Diagram

Step-by-Step Protocol:

Part 1: Activation of Amine-Containing Protein (Protein-NH2)

-

Buffer Preparation: Prepare your Protein-NH2 in an amine-free and sulfhydryl-free buffer, such as PBS, at a pH of 7.2-7.5.

-

This compound Preparation: Immediately before use, dissolve this compound in water or a low-salt buffer (e.g., 50 mM sodium phosphate). Do not use PBS for initial dissolution as high salt concentrations hinder solubility. If needed, gently warm the solution to 40-50°C to aid dissolution.

-

Reaction: Add the calculated amount of dissolved this compound to the Protein-NH2 solution. The molar excess will depend on the protein concentration (see Table 1).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Purification: Remove excess, non-reacted this compound using a desalting column or dialysis, equilibrating with the conjugation buffer. This step is crucial to prevent the crosslinker from reacting with the sulfhydryl groups of the second protein.

Part 2: Conjugation with Sulfhydryl-Containing Protein (Protein-SH)

-

Protein-SH Preparation: Ensure your Protein-SH is in a suitable buffer (pH 6.5-7.5) and has free sulfhydryl groups. If necessary, reduce any disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, it must be removed prior to conjugation.

-

Conjugation Reaction: Combine the purified maleimide-activated Protein-NH2 with the Protein-SH.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature.

-

Quenching (Optional): To stop the reaction, a small molecule containing a free sulfhydryl group (e.g., cysteine) can be added to quench any unreacted maleimide groups.

-

Final Purification: Purify the final conjugate from unreacted proteins and byproducts using methods such as size-exclusion chromatography or dialysis.

-

Analysis: Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, or functional assays to confirm successful conjugation and determine the conjugation ratio.

Troubleshooting and Optimization

Optimizing a bioconjugation reaction often requires empirical testing. The following flowchart provides a logical approach to troubleshooting common issues.

References

- 1. 4-(n-maleimidomethyl)cyclohexane-1-carboxylic acid 3-sulfo-n-hydroxysuccinimide ester sodium salt | 92921-24-9 | Benchchem [benchchem.com]

- 2. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Protein Labeling using trans-Sulfo-SMCC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for calculating the optimal molar excess of trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) for the successful conjugation of proteins. This heterobifunctional crosslinker is widely used to covalently link molecules containing primary amines to molecules with sulfhydryl groups, a critical process in the development of antibody-drug conjugates (ADCs), immunoassays, and other protein-based reagents.

Principle of this compound Crosslinking

This compound is a water-soluble crosslinker that contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds.[1][3] This reaction is most efficient at a pH of 7.0-9.0.[2] The maleimide group reacts specifically with sulfhydryl groups (e.g., from cysteine residues) to form a stable thioether bond, with an optimal pH range of 6.5-7.5.

The cyclohexane ring in the spacer arm of Sulfo-SMCC provides stability and reduces the rate of hydrolysis of the maleimide group, allowing for sequential two-step conjugation protocols. This two-step process minimizes the formation of unwanted homodimers.

Calculating Molar Excess of this compound

The molar excess of this compound over the protein is a critical parameter that influences the degree of labeling (DOL). An insufficient molar excess will result in a low yield of activated protein, while an excessive amount can lead to protein precipitation or loss of biological activity due to modification of critical amine residues. The optimal molar excess is dependent on the protein concentration and must be empirically determined for each specific application.

Recommended Molar Excess Ratios

The following table summarizes the generally recommended starting molar excess of this compound for protein labeling based on protein concentration.

| Protein Concentration | Recommended Molar Excess (Sulfo-SMCC : Protein) | Reference |

| < 1 mg/mL | 40 - 80 fold | |

| 1 - 4 mg/mL | 20 - fold | |

| > 5 mg/mL | 5 - 20 fold | |

| General Recommendation | 10 - 50 fold |

Experimental Protocols

This section provides a detailed protocol for a two-step protein conjugation using this compound.

Materials and Reagents

-

Protein to be labeled (Protein-NH2)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

This compound

-

Conjugation Buffer: Amine-free buffer such as Phosphate Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.

-

Reaction Quenching Solution (optional): 1M Tris-HCl, pH 7.5 or 1M Glycine, pH 7.5 to a final concentration of 20-50 mM.

-

Desalting columns or dialysis equipment for buffer exchange and purification.

Step 1: Activation of Protein with this compound

-

Prepare Protein Solution : Dissolve the protein (Protein-NH2) in the Conjugation Buffer at a known concentration. If the protein is in an incompatible buffer, perform a buffer exchange.

-

Prepare Sulfo-SMCC Solution : Immediately before use, dissolve the this compound in an appropriate solvent. Sulfo-SMCC is water-soluble, but solubility can decrease in high salt concentration buffers. If solubility is an issue, gentle warming in a 40-50°C water bath can help.

-

Calculate Required Amount of Sulfo-SMCC : Based on the protein concentration, determine the desired molar excess from the table above. Use the following formulas to calculate the amount of Sulfo-SMCC to add:

-

Moles of Protein = (Mass of Protein in g) / (Molecular Weight of Protein in g/mol )

-

Moles of Sulfo-SMCC = Moles of Protein * Molar Excess

-

Mass of Sulfo-SMCC = Moles of Sulfo-SMCC * Molecular Weight of Sulfo-SMCC (436.37 g/mol )

-

-

Reaction : Add the calculated amount of the freshly prepared Sulfo-SMCC solution to the protein solution while gently stirring.

-

Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Removal of Excess Crosslinker : Remove the unreacted Sulfo-SMCC using a desalting column or dialysis equilibrated with the Conjugation Buffer (adjusted to pH 6.5-7.5 for the subsequent maleimide reaction).

Step 2: Conjugation of Maleimide-Activated Protein with a Sulfhydryl-Containing Molecule

-

Prepare Sulfhydryl-Containing Molecule : Ensure the molecule to be conjugated (Molecule-SH) has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Conjugation Reaction : Add the sulfhydryl-containing molecule to the desalted maleimide-activated protein solution. The molar ratio of the two molecules will depend on the desired final product.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional) : To stop the reaction, a quenching reagent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.

-

Purification : Purify the final protein conjugate from unreacted molecules and byproducts using size-exclusion chromatography or dialysis.

Visualization of Experimental Workflow and Reaction